molecular formula C13H10BrCl2FN2O B1603249 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine CAS No. 756503-69-2

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Cat. No.: B1603249
CAS No.: 756503-69-2
M. Wt: 380 g/mol
InChI Key: URFUZAZEKBBCEY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is the Met/ALK/ROS proteins . These proteins play a crucial role in cell growth and survival. Abnormal activation of these proteins can lead to uncontrolled cell proliferation and survival, contributing to the development of various types of cancers .

Mode of Action

This compound acts as an ATP-competitive inhibitor for Met/ALK/ROS proteins . By binding to the ATP-binding site of these proteins, it prevents the phosphorylation and activation of these proteins, thereby inhibiting their function .

Biochemical Pathways

The inhibition of Met/ALK/ROS proteins by this compound affects multiple downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth .

Pharmacokinetics

Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate the cell membrane to reach its intracellular targets .

Result of Action

The inhibition of Met/ALK/ROS proteins by this compound leads to the suppression of cell growth and survival pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anti-cancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with the compound for binding to the Met/ALK/ROS proteins . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .

Preparation Methods

The synthesis of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified through recrystallization or chromatography to achieve a high purity level of over 98% .

Chemical Reactions Analysis

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine include other halogenated pyridines and phenyl ethers used in pharmaceutical synthesis. For example:

These compounds share similar structural features and reactivity patterns, but this compound is unique in its specific application as an intermediate in crizotinib synthesis, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFUZAZEKBBCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610837
Record name 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756503-69-2
Record name 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridine-2-amine (7.49 g, 24.87 mmol) in CH3CN/DCM (100/30 mL) was added NBS (4.43 g, 24.87 mmol) in portions at 0° C. The reaction solution was stirred at 0° C. for 10 min. The precipitate was removed by filtration. The black filtrate was concentrated to give a black residue which was purified by CombiFlash (80 g silica gel column, EtOAc/Hexane) to afford 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (7.8 g, 82%) as a pale yellow solid.
Quantity
7.49 g
Type
reactant
Reaction Step One
Name
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
CH3CN DCM
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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